molecular formula C21H23NO4 B5057984 8-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}quinoline

8-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}quinoline

Cat. No. B5057984
M. Wt: 353.4 g/mol
InChI Key: OSMSKZQFXGLBOR-UHFFFAOYSA-N
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Description

“8-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}quinoline” is a complex organic compound that contains a quinoline group . Quinoline is a heterocyclic aromatic organic compound with the chemical formula C9H7N. It is a colorless hygroscopic liquid with a strong odor . Aged samples, if exposed to light, become yellow and later brown . Quinoline is only slightly soluble in cold water but dissolves readily in hot water and most organic solvents .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the quinoline group and the multiple ether groups. The quinoline group is a bicyclic compound, consisting of a benzene ring fused to a pyridine ring . The ethoxyphenoxyethoxyethoxy group would add significant flexibility to the molecule due to the presence of the ether linkages.


Chemical Reactions Analysis

The reactivity of this compound would be influenced by both the quinoline core and the ethoxyphenoxyethoxyethoxy group. Quinolines can undergo reactions typical of other aromatic compounds, such as electrophilic aromatic substitution . The ether groups could potentially be cleaved under acidic conditions.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. The presence of the quinoline group would likely make it relatively stable and aromatic . The ether groups would likely make it polar and potentially capable of forming hydrogen bonds.

Future Directions

The study of quinoline derivatives is a rich field with potential for discovering new pharmaceuticals and other biologically active compounds . This particular compound, with its complex ether group, could be of interest in the development of new materials or pharmaceuticals.

properties

IUPAC Name

8-[2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy]quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO4/c1-2-24-18-9-3-4-10-19(18)25-15-13-23-14-16-26-20-11-5-7-17-8-6-12-22-21(17)20/h3-12H,2,13-16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSMSKZQFXGLBOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OCCOCCOC2=CC=CC3=C2N=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-[2-[2-(2-Ethoxyphenoxy)ethoxy]ethoxy]quinoline

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